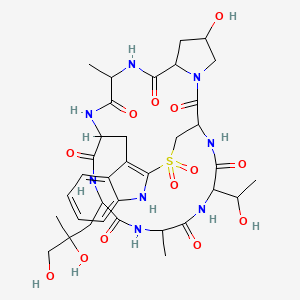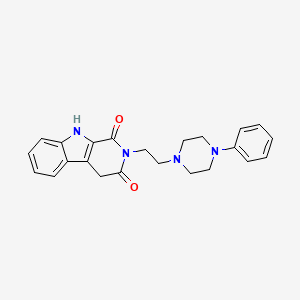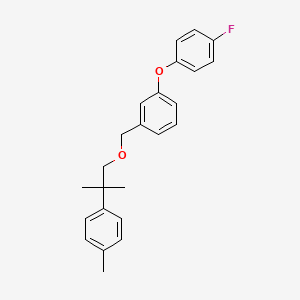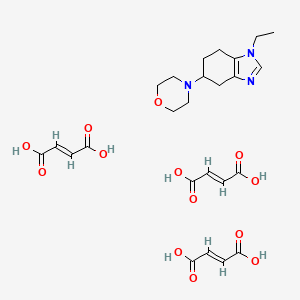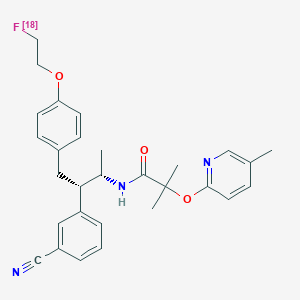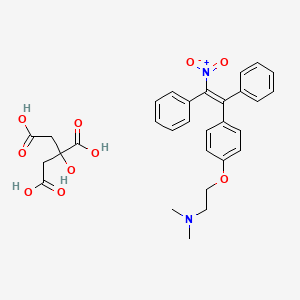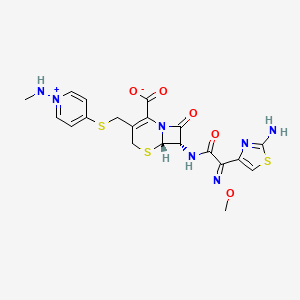
1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride is a complex organic compound belonging to the piperazine class. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their potential as pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The presence of fluorophenyl and methoxyphenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives such as:
- 1-(3-chlorophenyl)piperazine
- 1-(3-trifluoromethylphenyl)piperazine
Compared to these compounds, 1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride has unique structural features that contribute to its distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups makes it particularly interesting for research and development .
Propiedades
Número CAS |
143760-09-2 |
|---|---|
Fórmula molecular |
C27H32Cl2F2N2O2S |
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C27H30F2N2O2S.2ClH/c1-33-25-10-12-26(13-11-25)34-19-24(32)18-30-14-16-31(17-15-30)27(20-2-6-22(28)7-3-20)21-4-8-23(29)9-5-21;;/h2-13,24,27,32H,14-19H2,1H3;2*1H |
Clave InChI |
KVRXINQMXNNMII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SCC(CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




